

Foundational Research on the TNFα Inhibitor C87: A Technical Guide

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Compound of Interest		
Compound Name:	C 87	
Cat. No.:	B15582794	Get Quote

Disclaimer: The designation "C 87" can refer to multiple distinct chemical entities in scientific literature. This document focuses specifically on the small-molecule Tumor Necrosis Factor α (TNF α) inhibitor, C87, identified as (E)-4-(2-(4-chloro-3-nitrophenyl)hydrazono)-3-phenyl-1-(4-phenylthiazol-2-yl)-1H-pyrazol-5(4H)-one.

This technical guide provides an in-depth overview of the foundational research on the TNFα inhibitor C87. It is intended for researchers, scientists, and drug development professionals interested in the preclinical evaluation and mechanism of action of this compound.

Introduction

Overexpression of Tumor Necrosis Factor α (TNF α) is a key factor in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease[1]. Consequently, inhibiting TNF α activity is a significant therapeutic strategy. C87 is a novel small-molecule inhibitor of TNF α that was identified through computer-aided drug design[1][2]. Unlike many biological inhibitors that are large molecules, C87 is a small molecule, which can offer advantages in terms of stability and production costs[1]. This compound has been shown to directly bind to TNF α , thereby blocking its interaction with its receptors and inhibiting downstream signaling pathways[1][3]. Preclinical studies have demonstrated its potential in attenuating inflammation in various disease models[1][4].

Mechanism of Action



C87 functions by directly binding to TNFα, a pleiotropic cytokine that mediates signaling through its receptors, TNFR1 and TNFR2[1][5]. This binding competitively inhibits the interaction between TNFα and its receptors, thereby blocking the initiation of downstream signaling cascades[1][6]. In the context of glioblastoma, C87 has been shown to block the adaptive pro-survival TNFα-JNK-Axl signaling axis, sensitizing cancer cells to other therapeutic agents like gefitinib[6][7][8]. The inhibition of this pathway prevents the degradation of IκBα and the nuclear translocation and phosphorylation of p65, key events in the NF-κB signaling pathway[9].

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo studies on C87.

Table 1: In Vitro Activity of C87

Assay	Cell Line	Parameter	Value	Reference
TNFα-induced Cytotoxicity	L929	IC50	8.73 μΜ	[1][2][5][9]
LPS-induced TNFα production	THP-1	IC50	0.11 μΜ	[9]
Cytotoxicity	THP-1	CC50	10.81 μΜ	[9]
Binding Affinity to hTNFα	-	Kd	110 nM	

Table 2: In Vivo Efficacy of C87 in a Murine Hepatitis Model

Treatment Group	Survival Rate	Reference
Vehicle Control	~30%	[1]
C87	~60%	[1]

Table 3: In Vivo Efficacy of C87 in Glioblastoma Xenograft Models



Tumor Model	Treatment	Outcome	Reference
U87vIII subcutaneous xenograft	C87 (10 mg/kg) + Gefitinib (50 mg/kg)	Significant reduction in tumor volume compared to Gefitinib alone (P < 0.001)	[6]
LN229vIII subcutaneous xenograft	C87 (10 mg/kg) + Gefitinib (50 mg/kg)	Significant reduction in tumor volume compared to Gefitinib alone (P < 0.001)	[6]
U87vIII subcutaneous xenograft	C87 + Gefitinib	Ki67 index reduced to $9.0 \pm 4.6\%$ (P < 0.01 vs. Gefitinib alone)	[6]
LN229vIII subcutaneous xenograft	C87 + Gefitinib	Ki67 index reduced to $12.6 \pm 3.9\%$ (P < 0.01 vs. Gefitinib alone)	[6]

Experimental Protocols Cell Viability (MTT) Assay

This protocol is used to assess the effect of C87 on cell viability in the presence of an EGFR inhibitor in glioblastoma cells[7].

- Cell Seeding: Seed glioblastoma cells (5–10 × 103 cells/well) in a 96-well plate and culture for the desired duration.
- Treatment: Treat the cells with C87 (e.g., 2.5 μ M), a TNF α antibody (e.g., 1 μ g/mL), gefitinib (e.g., 2 μ M), or a combination of these agents for 48 hours. Use DMSO as a vehicle control.
- MTT Addition: Add MTT solution to each well and incubate for a specified time to allow for the formation of formazan crystals.
- Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.



- Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 490 nm)
 using a microplate reader.
- Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Western Blot Analysis

This protocol is used to detect changes in the activity of intracellular kinases in response to C87 treatment[7][10].

- Cell Lysis: Lyse treated glioblastoma cells in cold RIPA buffer containing protease and phosphatase inhibitors. For tissue samples, homogenize frozen tissue in RIPA buffer.
- Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
- SDS-PAGE: Separate 10 μg of total protein per sample by SDS-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., phospho-JNK, phospho-Axl, GAPDH) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
- Detection: Visualize the protein bands using an ECL substrate and capture the signal on film or with a digital imager.

Murine Xenograft Model

This protocol is used to evaluate the in vivo therapeutic potential of C87 in combination with an EGFR inhibitor in glioblastoma[7].

Animal Model: Use 4- to 6-week-old female athymic nude mice.



- Tumor Cell Implantation: Subcutaneously inject glioblastoma cells (e.g., U87vIII or LN229vIII) into the flanks of the mice.
- Treatment: When tumors reach a palpable size, randomize the mice into treatment groups.
 Administer C87 (e.g., 10 mg/kg) intraperitoneally and/or gefitinib (e.g., 50 mg/kg) by oral gavage daily.
- Tumor Measurement: Measure tumor volume regularly using calipers.
- Endpoint: At the end of the study, sacrifice the mice, resect the tumors, and fix them in formalin for further analysis (e.g., Ki67 staining).
- Ethical Considerations: All animal experiments should be approved by the relevant Institutional Animal Care and Use Committee.

Murine Hepatitis Model

This in vivo model is used to assess the anti-inflammatory efficacy of C87[1][5].

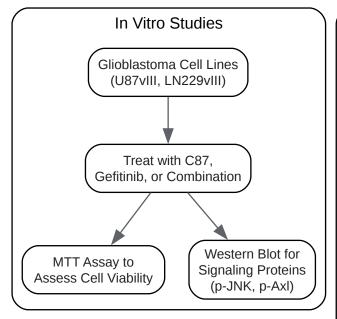
- Animal Model: Use 8- to 12-week-old BALB/c mice.
- Induction of Hepatitis: Induce acute liver injury by intraperitoneal injection of D-galactosamine (GalN) and lipopolysaccharide (LPS).
- Treatment: Administer C87 intravenously at a specified time point relative to the induction of hepatitis.
- Monitoring: Monitor the survival of the mice over a period of 50 hours.
- Biochemical Analysis: At the end of the experiment, collect blood samples to measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) as markers of liver injury.
- Histological Analysis: Collect liver tissues for histological examination (e.g., H&E staining) to assess the degree of liver damage.

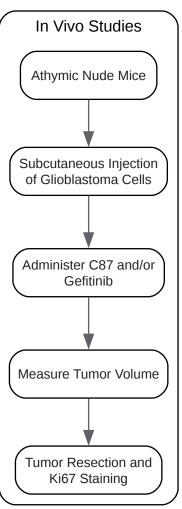
Visualizations



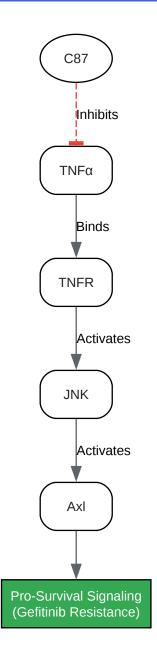
C87 Experimental Workflow











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